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molecular formula C15H11ClN2O3 B8561907 1-(4-Chloropyridin-2-yl)-5-pyridin-2-ylpentane-1,3,5-trione CAS No. 648431-07-6

1-(4-Chloropyridin-2-yl)-5-pyridin-2-ylpentane-1,3,5-trione

Cat. No. B8561907
M. Wt: 302.71 g/mol
InChI Key: XYUWADASSSSEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494964B2

Procedure details

A mixture of 21.3 g (131 mmol) of 1-pyridin-2-ylbutane-1,3-dione and 36.3 g (196 mmol) of ethyl 4-chloropyridine-2-carboxylate in 100 ml of absolute tetrahydrofuran is added dropwise to 10.43 g (261 mmol, about 60% dispersion) of sodium hydride in 200 ml of absolute tetrahydrofuran at the boiling point over the course of two hours. The mixture is stirred for another two hours at 70° C., evaporated on a rotary evaporator, and 200 ml of water are subsequently added cautiously at 4° C. The mixture is rendered neutral with 5N hydrochloric acid, and 1-(4-chloropyridin-2-yl)-5-pyridin-2-ylpentane-1,3,5-trione is filtered off as a yellowish green solid The dried, sparingly soluble product is processed further without any particular purification steps.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.43 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:12])[CH2:8][C:9](=[O:11])[CH3:10].[Cl:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([C:20]([O:22]CC)=O)[CH:15]=1.[H-].[Na+]>O1CCCC1>[Cl:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([C:20](=[O:22])[CH2:10][C:9](=[O:11])[CH2:8][C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[O:12])[CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(CC(C)=O)=O
Name
Quantity
36.3 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.43 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for another two hours at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator, and 200 ml of water
ADDITION
Type
ADDITION
Details
are subsequently added cautiously at 4° C
FILTRATION
Type
FILTRATION
Details
is filtered off as a yellowish green solid The dried, sparingly soluble product
CUSTOM
Type
CUSTOM
Details
is processed further without any particular purification steps

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC(=NC=C1)C(CC(CC(=O)C1=NC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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